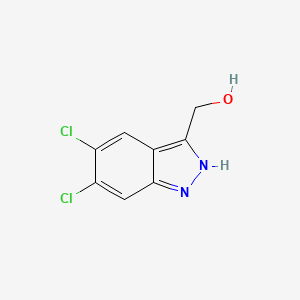

(5,6-Dichloro-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N2O |

|---|---|

Molecular Weight |

217.05 g/mol |

IUPAC Name |

(5,6-dichloro-2H-indazol-3-yl)methanol |

InChI |

InChI=1S/C8H6Cl2N2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-2,13H,3H2,(H,11,12) |

InChI Key |

BLHYFTTUGZZFCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)CO)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,6 Dichloro 1h Indazol 3 Yl Methanol

Strategies for the De Novo Synthesis of the (5,6-Dichloro-1H-indazol-3-yl)methanol Molecular Core

The de novo synthesis of the 5,6-dichloro-1H-indazole core is a multi-step process that requires careful strategic planning for the introduction of the chlorine substituents and the formation of the bicyclic indazole system. A common and effective approach involves the synthesis of a suitably substituted dichlorinated aromatic precursor, followed by a cyclization reaction to form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Precursor Synthesis and Directed Halogenation Approaches for Dichloro-Substitution

The key to forming the 5,6-dichloroindazole system is the synthesis of an appropriately functionalized 1,2-disubstituted-4,5-dichlorobenzene precursor. A logical starting point is 1,2-dimethylbenzene, which can be nitrated to yield 1,2-dimethyl-4-nitrobenzene. Subsequent chlorination of this nitrated intermediate can be directed by the activating methyl groups to the positions ortho and para to them, which after displacement of the nitro group would lead to the desired 4,5-dichloro substitution pattern.

Another viable pathway begins with 4,5-dichlorobenzene-1,2-diamine. tdcommons.org This commercially available intermediate is pivotal in the synthesis of various dichlorinated benzimidazole (B57391) derivatives and can be adapted for indazole synthesis. tdcommons.org An alternative strategy involves the synthesis of 2-amino-4,5-dichlorobenzonitrile. This can be achieved through a multi-step route starting from 5-chloroanthranilic acid, which is converted to its corresponding amide and then dehydrated. chemicalbook.com The amino and cyano groups in this precursor are perfectly positioned for subsequent transformation into the indazole ring.

Table 1: Key Precursors for 5,6-Dichloro-1H-indazole Synthesis

| Precursor Compound | Synthetic Utility |

| 1,2-Dimethyl-4,5-dichlorobenzene | Can be functionalized (e.g., via nitration/reduction and oxidation) to create groups necessary for indazole cyclization. |

| 4,5-Dichlorobenzene-1,2-diamine | A versatile starting material for building fused heterocyclic systems, including indazoles, through diazotization and cyclization. tdcommons.org |

| 2-Amino-4,5-dichlorobenzonitrile | The amino group can be converted to a hydrazine (B178648) or diazonium salt, and the nitrile can be part of the cyclization to form the 3-position of the indazole. chemicalbook.com |

Cyclization and Ring-Closure Reactions Leading to the Indazole Scaffold

With a suitable dichlorinated precursor in hand, the next critical step is the formation of the indazole ring. The choice of cyclization method depends heavily on the functional groups present on the precursor.

One of the most traditional and effective methods for indazole synthesis is the intramolecular cyclization of arylhydrazones. researchgate.net For the synthesis of a 3-substituted indazole, a 2-acyl or 2-formyl phenylhydrazine (B124118) is often used. For instance, a 2-formylphenylboronic acid can react with diazodicarboxylates, followed by an acid- or base-induced ring closure to yield the indazole core. researchgate.net

Another powerful strategy involves the diazotization of a 2-substituted aniline. For example, a precursor like 2-amino-4,5-dichlorobenzaldehyde (B2363354) or a derivative can be treated with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions to form a diazonium salt. This intermediate can then undergo spontaneous or induced intramolecular cyclization to form the N-N bond of the indazole ring.

If the synthesis starts from a precursor like 5,6-dichloro-1H-indazole-3-carboxylic acid, which can be synthesized from isatin (B1672199) derivatives, the final step to obtain the target molecule is the reduction of the carboxylic acid. google.com This reduction can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, which are effective for converting carboxylic acids to primary alcohols.

Table 2: Common Cyclization Strategies for Indazole Formation

| Reaction Type | Description | Precursor Example |

| Arylhydrazone Cyclization | Intramolecular condensation of a hydrazine with a carbonyl group on the ortho position of the aromatic ring, often catalyzed by acid. researchgate.net | (2-acetyl-4,5-dichlorophenyl)hydrazine |

| Diazotization/Cyclization | Conversion of a primary aromatic amine to a diazonium salt, which then cyclizes onto an adjacent group to form the indazole ring. | 2-Amino-4,5-dichlorobenzaldehyde |

| Reductive Cyclization | Reduction of a nitro group to an amine, which then reacts intramolecularly with another functional group. | 1-(2-Azido-4,5-dichlorophenyl)ethanone |

Advanced Functionalization and Derivatization of this compound

The 3-methanol group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Chemical Modifications at the 3-Methanol Position

The primary alcohol at the C3 position can be selectively oxidized to either the corresponding aldehyde (5,6-dichloro-1H-indazole-3-carbaldehyde) or the carboxylic acid (5,6-dichloro-1H-indazole-3-carboxylic acid).

Oxidation to Carbaldehydes: The selective oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. d-nb.info A widely used and effective method is the TEMPO-catalyzed oxidation, which utilizes a stable nitroxyl (B88944) radical as the catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite. d-nb.info This method is known for its high selectivity for primary alcohols and compatibility with various functional groups. Other reagents suitable for this transformation include manganese dioxide (MnO₂) and Dess-Martin periodinane, which are also known for their mildness and selectivity.

Oxidation to Carboxylic Acids: For the conversion of the primary alcohol to a carboxylic acid, stronger oxidizing conditions are generally required. libretexts.orgacsgcipr.org Classical reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be effective, though care must be taken to avoid degradation of the heterocyclic ring. organic-chemistry.org A more modern and often milder approach involves using catalytic amounts of a transition metal, such as ruthenium or palladium, with a co-oxidant like oxygen or sodium chlorite (B76162). nsf.gov For example, a CrO₃-catalyzed oxidation with periodic acid (H₅IO₆) as the terminal oxidant can provide carboxylic acids in excellent yields from primary alcohols. organic-chemistry.org Another efficient system employs TEMPO in combination with sodium chlorite (NaClO₂) as the stoichiometric oxidant, which selectively oxidizes intermediate aldehydes to the carboxylic acid. nsf.gov

Table 3: Oxidation Reactions of this compound

| Product | Reagent System | Typical Conditions | Selectivity |

| Carbaldehyde | TEMPO / NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C | High for aldehyde |

| Carbaldehyde | MnO₂ | Anhydrous solvent (e.g., CH₂Cl₂), reflux | Good for allylic/benzylic alcohols |

| Carboxylic Acid | KMnO₄ / NaOH | Aqueous, heat | Strong, risk of over-oxidation |

| Carboxylic Acid | CrO₃ / H₂SO₄ (Jones Reagent) | Acetone, 0 °C to RT | Strong, acidic conditions |

| Carboxylic Acid | TEMPO / NaClO / NaOCl (cat.) | CH₃CN / phosphate (B84403) buffer, 35 °C nsf.gov | High for carboxylic acid |

Etherification: The hydroxyl group of this compound can be converted into an ether linkage through several methods. The classical Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a common approach. Alternative methods, particularly for more complex ethers, may involve copper-catalyzed C-H etherification or gold-catalyzed activation of the alcohol for reaction with other nucleophiles. nih.govorganic-chemistry.org

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with carboxylic acids or their activated derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a straightforward method. For higher yields and milder conditions, the alcohol is often reacted with an acid chloride or an anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reacting this compound with acetyl chloride in the presence of pyridine would yield (5,6-dichloro-1H-indazol-3-yl)methyl acetate. Oxidative esterification is another advanced method where the primary alcohol can react directly with an aldehyde in the presence of an N-heterocyclic carbene (NHC) catalyst. researchgate.net

Amidation: The synthesis of amides from this compound typically proceeds through a two-step sequence. First, the alcohol is oxidized to the corresponding carboxylic acid, 5,6-dichloro-1H-indazole-3-carboxylic acid, as described previously. This carboxylic acid is then activated and reacted with a primary or secondary amine. Common activation methods include conversion to the acid chloride (using, for example, thionyl chloride or oxalyl chloride), followed by addition of the amine. diva-portal.org Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of peptide coupling reagents, such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, HBTU, or DCC, in the presence of a non-nucleophilic base. researchgate.netresearchgate.net Microwave-assisted direct amidation on a solid support like silica (B1680970) gel has also been reported as a green chemistry approach. rsc.org

Regioselective Functionalization of the Indazole Nitrogen Atoms (N1 and N2)

The presence of two reactive nitrogen atoms (N1 and N2) in the indazole ring introduces the challenge of regioselectivity during functionalization reactions like alkylation and arylation. The distribution of the resulting N1 and N2 isomers is highly dependent on the reaction conditions and the electronic and steric properties of the indazole core.

Direct N-alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. beilstein-journals.org The development of regioselective protocols is crucial for the efficient synthesis of specific isomers. Key factors influencing the N1/N2 ratio include the choice of base, solvent, and the nature of the alkylating agent. d-nb.info

A common strategy for achieving N1 selectivity involves the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). d-nb.infonih.gov This combination has proven effective for a range of substituted indazoles, favoring the formation of the thermodynamically more stable N1-alkylated product. d-nb.infonih.gov Conversely, conditions such as the use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) are also frequently employed, though selectivity can vary. beilstein-journals.org For the specific scaffold of this compound, the electron-withdrawing nature of the two chlorine atoms on the benzene ring is expected to influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

N-arylation of indazoles can be achieved through methods such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. researchgate.net These reactions also produce mixtures of N1 and N2 isomers, with regioselectivity influenced by the catalyst system, ligands, and reaction conditions. For instance, studies on the reaction of indazole with fluoronitrobenzene derivatives have shown the formation of both N1 and N2-nitroarylindazoles. publish.csiro.au

| Strategy | Reagents & Conditions | Predominant Isomer | Rationale/Observations |

| N1-Selective Alkylation | NaH in THF with alkyl halides | N1 | Favors the formation of the thermodynamically stable N1 isomer. d-nb.infonih.gov The Na⁺ cation may coordinate with the N2 atom and an oxygen atom in a C3 substituent. beilstein-journals.org |

| Variable Alkylation | Cs₂CO₃ in DMF with alkyl halides | Mixture of N1 and N2 | A commonly used system, but regioselectivity is often lower and substrate-dependent. beilstein-journals.org |

| N-Arylation | CuI, (1R,2R)-cyclohexane-1,2-diamine, K₃PO₄ in dioxane | N1 | Buchwald and colleagues reported an effective procedure for N-1 arylation of 1H-indazole. researchgate.net |

| N-Arylation | Reaction with activated aryl halides (e.g., fluoronitrobenzenes) | Mixture of N1 and N2 | Can proceed without a metal catalyst, yielding isomeric mixtures. publish.csiro.au |

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.comresearchgate.net Thermochemical and photochemical studies, as well as theoretical calculations, consistently indicate that the 1H-tautomer is energetically more stable than the 2H-form. nih.govchemicalbook.com This inherent stability difference is a key factor influencing the outcomes of substitution reactions.

Upon N-substitution, the reaction can proceed through either the N1 or N2 atom, leading to the formation of corresponding isomers. The final product ratio is not solely determined by the initial tautomer populations but is governed by the reaction kinetics and thermodynamics under the Curtin-Hammett principle. nih.gov

The position of substituents on the indazole ring significantly impacts the N1/N2 isomer ratio. Steric and electronic effects play a crucial role. For example, bulky substituents at the C7 position can sterically hinder attack at the adjacent N1 position, thereby favoring the formation of the N2 isomer. d-nb.infonih.gov Conversely, electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity. d-nb.infonih.gov In the case of this compound, the chlorine atoms at C5 and C6 are not expected to exert a strong steric influence on either nitrogen. However, their electron-withdrawing effects can modulate the relative nucleophilicity of N1 and N2. Studies on nitro-substituted indazoles have shown that the position of the electron-withdrawing group is critical; for instance, 4-nitro and 7-nitro indazoles show different isomer preferences in their reactions. nih.govsemanticscholar.org

| Feature | Observation | Implication for this compound |

| Tautomeric Stability | 1H-indazole is generally 15 kJ·mol⁻¹ more stable than the 2H tautomer. nih.gov | The 1H-tautomer is the predominant form in equilibrium, making N1 the more likely site of initial deprotonation. |

| Kinetic vs. Thermodynamic Control | N1-substituted products are often the thermodynamically favored isomer. Equilibration processes can be used to achieve N1 selectivity. nih.govbeilstein-journals.org | Reactions run under conditions that allow for equilibration will likely favor the N1-substituted derivative. |

| Electronic Effects of Substituents | Electron-withdrawing groups on the benzene ring influence the N1/N2 ratio. A 7-NO₂ group strongly directs substitution to N2. d-nb.infonih.gov | The 5,6-dichloro substituents will influence the electron density of the ring and the pKa of the N-H, affecting the N1/N2 ratio in a manner that requires specific experimental determination. |

| Isomer Characterization | N1 and N2 isomers can be distinguished using NMR spectroscopy. The ¹³C chemical shift of C3 is a useful probe, appearing around 135 ppm for N1 isomers and 123 ppm for N2 isomers. nih.gov | Spectroscopic analysis is essential to definitively determine the regiochemical outcome of derivatization reactions. |

Transformations on the Dichloro-Substituted Benzene Moiety

The two chlorine atoms on the benzene portion of this compound offer opportunities for further functionalization, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The chlorine substituents on the indazole ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, their presence allows for derivatization using organometallic chemistry. The relative reactivity of different halogen atoms in similar heterocyclic systems often follows the order I > Br > Cl, which suggests that harsh conditions might be required for reactions involving the chloro-substituents.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is particularly versatile for modifying aromatic rings. researchgate.netorganic-chemistry.org

The 5,6-dichloro-indazole core can potentially undergo sequential or selective Suzuki-Miyaura coupling. Achieving selectivity between the C5 and C6 positions would depend on subtle differences in their electronic environments and steric accessibility, or by carefully controlling reaction conditions. Studies on other dichloro-heteroaromatics have demonstrated that selective mono- or di-arylation is feasible by tuning the catalyst, base, solvent, and temperature. nih.gov For example, in some systems, reactions at room temperature yield mono-substituted products, while at higher temperatures, di-substitution occurs. nih.gov This provides a pathway to introduce aryl or heteroaryl groups at the C5 and/or C6 positions of the indazole, significantly expanding the molecular diversity accessible from this scaffold.

Mechanistic Investigations of Synthesis Pathways and Derivatization Reactions

Understanding the mechanisms of synthesis and derivatization is key to controlling reaction outcomes. For the N-alkylation of indazoles, mechanistic hypotheses often involve the role of ion pairs. nih.gov In a solvent like THF, the sodium cation (Na⁺) from the NaH base can form a tight ion pair with the indazolide anion. It has been postulated that coordination of the Na⁺ cation between the N2 atom and a Lewis basic group at the C3 position (like the oxygen in the methanol (B129727) group) could sterically block the N2 position, favoring alkylation at N1. beilstein-journals.org

In the reaction of indazoles with formaldehyde (B43269) in acidic media, the mechanism involves the protonated indazolium cation as the reactive species. nih.govsemanticscholar.org The reaction proceeds via electrophilic attack on the formaldehyde, and the regioselectivity is determined by the stability of the intermediates and transition states.

For Suzuki-Miyaura reactions, the mechanism involves a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-Cl bonds in this compound would depend on the ability of the palladium catalyst to undergo oxidative addition. This step is typically the rate-limiting step for aryl chlorides and often requires electron-rich, bulky phosphine (B1218219) ligands to facilitate the reaction.

Structural Elucidation and Conformational Analysis of 5,6 Dichloro 1h Indazol 3 Yl Methanol

Comprehensive Spectroscopic Characterization for Structure Confirmation

The structural integrity of (5,6-Dichloro-1H-indazol-3-yl)methanol is unequivocally established through a detailed analysis of its spectroscopic data. These methods collectively confirm the presence and arrangement of all atoms and functional groups within the molecule.

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework and tautomeric form can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show five distinct signals corresponding to the two aromatic protons, the methylene (B1212753) protons, the hydroxyl proton, and the indazole N-H proton.

The aromatic region would feature two singlets, characteristic of the isolated protons on the benzene (B151609) ring. The proton at the C-7 position is typically shifted downfield relative to the C-4 proton due to the anisotropic effect of the adjacent pyrazole (B372694) ring. The methylene protons of the methanol (B129727) group are expected to appear as a singlet, though coupling to the hydroxyl proton may cause splitting or broadening depending on the solvent and concentration. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift is highly dependent on solvent, temperature, and hydrogen bonding. The N-H proton of the indazole ring is also expected to be a broad singlet, appearing at a significantly downfield chemical shift.

Based on data from analogous structures, such as other halogenated indazoles and (1H-indazol-1-yl)methanol derivatives, the expected chemical shifts in a solvent like DMSO-d₆ are detailed below. nih.govrsc.org

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH (Position 1) | ~13.5 | Broad Singlet | Exchangeable proton, highly deshielded. |

| H-4 | ~7.8 | Singlet | Aromatic proton adjacent to the pyrazole ring. |

| H-7 | ~8.0 | Singlet | Aromatic proton deshielded by the pyrazole N1 lone pair. |

| CH₂ | ~4.8 | Singlet / Doublet | Methylene protons of the methanol group. May show coupling to OH. |

| OH | ~5.5 | Broad Singlet / Triplet | Hydroxyl proton, chemical shift is solvent-dependent. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the seven carbon atoms of the dichloro-indazole core and the one carbon of the methanol substituent.

Five of the signals from the indazole core are for quaternary carbons (C-3, C-3a, C-5, C-6, and C-7a), which typically have lower intensities. The remaining two signals in the aromatic region correspond to the protonated carbons, C-4 and C-7. The carbon atoms bonded to chlorine (C-5 and C-6) are expected to be significantly influenced, with their chemical shifts appearing in the typical range for chlorinated aromatic carbons. The C-3 carbon, attached to the methanol group, will be found at a characteristic downfield position for a carbon in a pyrazole ring bonded to an sp³ carbon. The methylene carbon of the methanol group (-CH₂OH) will appear at a higher field, typical for an sp³ carbon attached to an oxygen atom.

The expected chemical shifts, extrapolated from data on similar chloro-substituted indazoles and related heterocyclic systems, are presented below. nih.govrsc.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| CH₂OH | ~55-60 | Aliphatic carbon of the methanol group. |

| C-4 | ~112 | Protonated aromatic carbon. |

| C-7 | ~120 | Protonated aromatic carbon. |

| C-5 | ~125 | Quaternary carbon attached to chlorine. |

| C-6 | ~127 | Quaternary carbon attached to chlorine. |

| C-3a | ~123 | Quaternary bridgehead carbon. |

| C-7a | ~140 | Quaternary bridgehead carbon. |

| C-3 | ~145 | Quaternary carbon of the pyrazole ring. |

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be expected between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, confirming their proximity within the same functional group. The aromatic protons (H-4 and H-7) would not show correlations to each other as they are isolated singlets.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These spectra correlate directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals. Expected correlations include: the H-4 signal with the C-4 signal, the H-7 signal with the C-7 signal, and the -CH₂- proton signal with the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is instrumental in connecting the different parts of the molecule. Key expected HMBC correlations for confirming the structure would include:

Correlations from the methylene (-CH₂) protons to the C-3 and C-3a carbons, confirming the attachment of the methanol group at the C-3 position.

Correlations from the H-4 proton to the C-3a, C-5, and C-7a carbons.

Correlations from the H-7 proton to the C-3a, C-5, and C-7a carbons.

Correlation from the N-H proton to C-3a and C-7a.

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of nitrogen atoms and is particularly useful for distinguishing between tautomers in heterocyclic systems like indazole. nih.gov Indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole. The chemical shifts of the nitrogen atoms are significantly different in these two forms.

In the more stable 1H-tautomer, the N-1 atom is pyrrole-like (sp² hybridized with a proton attached), while the N-2 atom is pyridine-like (sp² hybridized and part of a double bond). In the less stable 2H-tautomer, this is reversed. The large difference in chemical shifts between these two types of nitrogen environments allows for a clear distinction. For this compound, the spectrum would be expected to show two signals corresponding to N-1 and N-2, with chemical shifts confirming the predominance of the 1H-tautomer in solution.

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. For this compound (C₈H₆Cl₂N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion [M]⁺ peak consistent with the calculated exact mass. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms, showing prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

The fragmentation pattern upon electron ionization (EI-MS) would likely involve initial cleavages characteristic of the indazole ring and the methanol substituent. Common fragmentation pathways for indazoles include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). nih.gov The methanol group may be lost as a formaldehyde (B43269) radical (•CH₂O) or water (H₂O).

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 216/218/220 | [M]⁺ | [C₈H₆Cl₂N₂O]⁺ | Molecular ion with characteristic isotopic pattern for two chlorines. |

| 187/189/191 | [M - CHO]⁺ | [C₇H₅Cl₂N₂]⁺ | Loss of the formyl radical from a rearranged molecular ion. |

| 186/188/190 | [M - CH₂O]⁺ | [C₇H₄Cl₂N₂]⁺ | Loss of formaldehyde. |

| 159/161 | [C₇H₄Cl₂N]⁺ | [C₇H₄Cl₂N]⁺ | Loss of formaldehyde followed by loss of a nitrogen atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.govlibretexts.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. Each functional group has a characteristic absorption range, making IR spectroscopy a valuable tool for structural elucidation. pressbooks.publibretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its distinct functional groups. The presence of a broad, intense band in the high-frequency region is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. libretexts.org The N-H stretch of the indazole ring would also appear in this region, typically as a sharper peak than the O-H band. libretexts.org Other key absorptions include those for aromatic C-H and C=C bonds.

Interactive Table: Characteristic IR Absorption Frequencies This table presents the expected functional groups and their corresponding vibrational frequencies in the IR spectrum of this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch, H-bonded | 3200–3600 | Strong, Broad |

| Indazole N-H | Stretch | 3100–3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000–3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450–1600 | Medium to Weak |

| C-O | Stretch | 1050–1150 | Strong |

| C-Cl | Stretch | 600–800 | Strong |

X-ray Crystallography for Definitive Solid-State Structural and Conformational Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the complete three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's definitive conformation and how it packs into a crystal lattice. nih.gov

Studies on structurally similar indazole derivatives provide a strong basis for predicting the solid-state structure of this compound. nih.govnih.govresearchgate.net The fused bicyclic indazole ring system is expected to be nearly planar. nih.govnih.gov The arrangement of molecules in the crystal is heavily influenced by intermolecular interactions, particularly hydrogen bonding. It is anticipated that the alcohol's hydroxyl group and the indazole's N-H group would act as hydrogen bond donors, while the nitrogen atoms and the hydroxyl oxygen would act as acceptors. These interactions would create a robust three-dimensional network in the crystal lattice. researchgate.net

Interactive Table: Expected Crystallographic Parameters Based on analyses of similar indazole structures, this table summarizes the type of data that would be obtained from an X-ray crystallographic study of this compound.

| Parameter | Expected Finding | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Indazole Ring Planarity | High (low root-mean-square deviation) | Confirms the aromatic, rigid nature of the core structure. |

| C-C Bond Lengths (Aromatic) | ~1.38–1.42 Å | Typical for aromatic systems. |

| C-Cl Bond Lengths | ~1.73–1.75 Å | Standard length for a chlorine atom attached to an aromatic ring. |

| Intermolecular Interactions | N-H···N and O-H···N/O hydrogen bonds | Key interactions governing the crystal packing and solid-state stability. |

Preclinical Biological Activity Investigations and Mechanistic Studies of 5,6 Dichloro 1h Indazol 3 Yl Methanol

In Vitro Evaluation of Anticancer Activities

Antiproliferative and Cytotoxicity Assays against Diverse Cancer Cell Lines (e.g., A549, MCF7, 4T1)

No published studies were identified that evaluated the antiproliferative or cytotoxic effects of (5,6-Dichloro-1H-indazol-3-yl)methanol on the human lung carcinoma cell line A549, the human breast adenocarcinoma cell line MCF7, or the mouse breast cancer cell line 4T1.

Investigation of Molecular Mechanisms of Cell Death Induction

Apoptosis Pathway Analysis (e.g., Caspase Activation, Bcl-2 Family Protein Modulation)

There is no available research describing the role of this compound in the induction of apoptosis. Consequently, data on its ability to activate caspases or modulate the expression or function of Bcl-2 family proteins are not available.

Role in Reactive Oxygen Species (ROS) Homeostasis and Mitochondrial Membrane Potential Modulation

The impact of this compound on cellular redox balance, including the generation of reactive oxygen species and its effect on mitochondrial membrane potential, has not been documented in the scientific literature.

Cell Cycle Progression and Arrest Analysis

No studies have been found that analyze the effects of this compound on cell cycle progression in cancer cells. Therefore, its potential to induce cell cycle arrest at any phase (G0/G1, S, or G2/M) is currently unknown.

Identification and Characterization of Specific Molecular Targets and Pathways

Due to the lack of foundational research on its biological activity, no specific molecular targets or signaling pathways have been identified or characterized for this compound.

Kinase Inhibition Profiling (e.g., FLT3, TTK, Haspin, Pim, Aurora, GSK-3, ROCK, JAK)

As of the current available scientific literature, there is no specific data on the kinase inhibition profile of this compound against Fms-like tyrosine kinase 3 (FLT3), TTK, Haspin, Pim, Aurora, Glycogen synthase kinase-3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), or Janus kinase (JAK). While some indazole derivatives have been investigated as kinase inhibitors, the specific activity of this compound has not been reported.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition Data (e.g., IC50) |

|---|---|

| FLT3 | No data available |

| TTK | No data available |

| Haspin | No data available |

| Pim | No data available |

| Aurora | No data available |

| GSK-3 | No data available |

| ROCK | No data available |

| JAK | No data available |

Note: This table is based on the absence of specific research findings for this compound in publicly available scientific literature.

Modulation of Transcription Factors and Signaling Pathways (e.g., NF-κB, AHR)

There is currently no available research detailing the effects of this compound on the modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) or the Aryl Hydrocarbon Receptor (AHR), nor its impact on their associated signaling pathways.

Table 2: Modulation of Transcription Factors and Signaling Pathways by this compound

| Transcription Factor / Signaling Pathway | Modulatory Effect |

|---|---|

| NF-κB | No data available |

| AHR | No data available |

Note: This table reflects the lack of specific experimental data for this compound in the scientific literature.

Inhibition of Nitric Oxide Synthase (NOS) Isoforms (e.g., nNOS, iNOS, eNOS)

Specific studies on the inhibitory activity of this compound against the different isoforms of nitric oxide synthase, namely neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), have not been reported in the scientific literature. While some indazole-containing compounds have been explored for their potential to inhibit NOS, data for the dichloro-substituted indazolyl-methanol derivative is not available.

Table 3: Inhibition of Nitric Oxide Synthase Isoforms by this compound

| NOS Isoform | Inhibition Data (e.g., IC50, Ki) |

|---|---|

| nNOS | No data available |

| iNOS | No data available |

| eNOS | No data available |

Note: The absence of data in this table is due to the lack of published research on the specific interaction between this compound and NOS isoforms.

Assessment of Antimicrobial Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

There is no scientific literature available that has specifically investigated and reported on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Table 4: Antibacterial Efficacy of this compound

| Bacterial Strain Type | Efficacy (e.g., MIC, MBC) |

|---|---|

| Gram-Positive | No data available |

| Gram-Negative | No data available |

Note: This table is based on the absence of specific research findings for this compound in publicly available scientific literature.

Antifungal Properties

To date, there are no published studies that have assessed the antifungal properties of this compound against any fungal species.

Table 5: Antifungal Properties of this compound

| Fungal Species | Antifungal Activity (e.g., MIC) |

|---|---|

| Not specified | No data available |

Note: This table reflects the lack of specific experimental data for this compound in the scientific literature.

Potential Antiviral Activities (e.g., Anti-HIV)

There is no available research in the scientific literature that has investigated the potential antiviral activities of this compound, including any specific studies on its efficacy against the Human Immunodeficiency Virus (HIV).

Table 6: Potential Antiviral Activities of this compound

| Virus | Antiviral Activity |

|---|---|

| HIV | No data available |

| Other viruses | No data available |

Note: The absence of data in this table is due to the lack of published research on the specific antiviral properties of this compound.

Exploration of Other Preclinical Biological Activities (e.g., Antioxidant, Anti-inflammatory)

While specific preclinical studies on the antioxidant and anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the broader class of indazole derivatives has demonstrated notable potential in these areas. Research into various indazole-containing compounds has revealed their capacity to mitigate oxidative stress and inflammatory processes, suggesting that this compound may share similar activities.

Indazole derivatives have been investigated for their ability to scavenge free radicals and inhibit lipid peroxidation, key processes in oxidative cellular damage. For instance, a study on a series of novel indazole derivatives showed noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity. researchgate.net Another study reported that tetrahydroindazole (B12648868) derivatives, particularly those with electron-withdrawing groups like fluorine, exhibited good antioxidant activity in both DPPH and ABTS assays. nih.gov Given that this compound possesses two electron-withdrawing chlorine atoms, it is plausible that it could exert antioxidant effects, though direct experimental evidence is needed for confirmation.

In the realm of anti-inflammatory research, various indazole scaffolds have shown promise. Studies have demonstrated that certain indazole derivatives can significantly inhibit inflammatory mediators. For example, a study on indazole and its amino and nitro derivatives revealed a dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.govresearchgate.net The anti-inflammatory action of these compounds was suggested to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like TNF-α and IL-1β, and free radicals. nih.gov Another investigation into novel indazole derivatives as potential anti-inflammatory agents also reported significant activity with reduced ulcerogenic effects compared to standard drugs. researchgate.net These findings underscore the potential of the indazole core structure in modulating inflammatory pathways.

The following table summarizes the antioxidant and anti-inflammatory activities of some representative indazole derivatives, providing a basis for the potential activities of this compound.

| Derivative Class | Biological Activity | Key Findings | Reference |

| Tetrahydroindazoles | Antioxidant | Good activity in DPPH and ABTS radical scavenging assays, particularly with electron-withdrawing substituents. | nih.gov |

| Indazole and derivatives | Anti-inflammatory | Dose-dependent inhibition of carrageenan-induced paw edema. | nih.govresearchgate.net |

| Novel Indazole Derivatives | Antioxidant | Noticeable DPPH radical scavenging activity and reducing power. | researchgate.net |

| Novel Indazolones | Anti-inflammatory | Significant and long-lasting anti-inflammatory activity in the carrageenan-induced rat paw edema model. | koreascience.kr |

Rigorous Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Comprehensive structure-activity relationship (SAR) studies specifically for this compound are limited in the available scientific literature. However, by examining SAR studies of related indazole derivatives, it is possible to infer the potential impact of its key structural features on its biological activity. The following sections explore the influence of substitutions on the indazole ring, the contribution of the 3-methanol group, and the impact of the halogenation pattern based on research on analogous compounds.

Substitutions on the indazole ring system are known to significantly modulate the biological potency and selectivity of these compounds. The nature and position of the substituent can dictate the interaction with biological targets and influence pharmacokinetic properties.

For instance, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, the nature of the substituent at the 6-position was found to be critical for activity. nih.gov This highlights that the substitution pattern on the benzene (B151609) portion of the indazole ring plays a crucial role in determining the pharmacological profile. A study on 5,6-disubstituted 1(2)H-indazole-4,7-diones as antitumor agents also indicated that the substituents at the 5- and 6-positions were important for their activity. nih.gov

The substituent at the 3-position of the indazole ring is a common site for modification in the design of biologically active molecules. The presence of a methanol (B129727) group at this position introduces a polar, hydrogen-bonding capable moiety that can be crucial for target interaction.

A comprehensive review of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its analogs underscores the importance of the hydroxymethyl group for its various biological activities, which include stimulation of soluble guanylate cyclase and inhibition of hypoxia-inducible factor-1 (HIF-1). rsc.orgrsc.orgresearchgate.net SAR studies on YC-1 have shown that modifications of the hydroxymethyl group can lead to significant changes in potency and selectivity. rsc.orgresearchgate.net

The 3-methanol group can serve as a handle for further derivatization, allowing for the introduction of a wide range of functional groups to explore the chemical space around a biological target. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to modulate properties such as lipophilicity and metabolic stability. The ability to form hydrogen bonds is a key feature of the methanol group, which can contribute to the binding affinity of the molecule to its biological target. A study on the addition of formaldehyde (B43269) to indazoles to form (1H-indazol-1-yl)methanol derivatives highlights the reactivity of the indazole nucleus and the formation of such hydroxymethylated products. nih.gov

The halogenation pattern on the indazole ring is a critical determinant of pharmacological efficacy. The position, number, and type of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

In the case of this compound, the presence of two chlorine atoms at the 5- and 6-positions is expected to significantly impact its properties. Halogen atoms, particularly chlorine, are known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. A study on halogen-substituted chalcones as potential antioxidants showed that the type and position of the halogen influenced the radical scavenging activity, with bromo and fluoro-substituted chalcones showing better activity than chloro-substituted ones in that particular study. researchgate.net

Furthermore, the electronic effects of halogens can alter the pKa of the indazole ring and the reactivity of other functional groups. The electron-withdrawing nature of chlorine can influence the acidity of the N-H proton and the nucleophilicity of the pyrazole (B372694) ring nitrogen atoms. In a study of indazole derivatives as antioxidant agents, it was noted that compounds with electron-withdrawing groups like chlorine and fluorine on attached phenyl rings exhibited good antioxidant activity. nih.gov The specific 5,6-dichloro substitution pattern may also create a unique electronic and steric profile that could be favorable for binding to certain biological targets.

The following table summarizes the impact of different structural modifications on the biological activity of indazole derivatives, based on the findings from related compounds.

| Structural Modification | General Impact on Biological Activity | Example from Literature | Reference |

| Substitution on Indazole Ring | Modulates potency and selectivity; electronic properties are crucial. | Substituents at the 6-position are critical for hepcidin inhibition. | nih.gov |

| 3-Methanol Group | Introduces polarity and hydrogen bonding capability; serves as a point for derivatization. | The hydroxymethyl group is important for the activity of YC-1. | rsc.orgrsc.orgresearchgate.net |

| Halogenation Pattern | Affects lipophilicity, metabolic stability, and electronic properties. | Electron-withdrawing halogen groups can enhance antioxidant activity. | nih.gov |

Computational and Theoretical Investigations of 5,6 Dichloro 1h Indazol 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties, providing a foundational understanding of its chemical behavior. For (5,6-Dichloro-1H-indazol-3-yl)methanol, such calculations would offer precise insights into its geometry, orbital energies, and charge distribution.

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would focus on the rotation around the single bond connecting the indazole ring to the methanol (B129727) group (-CH₂OH). Different rotational positions (conformers) would possess different energies. By mapping the potential energy surface as a function of this rotation, the most stable conformer (the global minimum) and other low-energy conformers could be identified. The presence of the dichloro-substituents on the benzene (B151609) ring would influence the electronic environment and could create steric interactions that favor specific conformations.

Table 5.1.1-1: Predicted Key Geometric Parameters for this compound (Note: These are representative values based on general chemical principles and data for similar structures. Actual values would require specific DFT calculations.)

| Parameter | Predicted Value |

| C3-C(methanol) Bond Length | ~1.50 Å |

| C5-Cl Bond Length | ~1.74 Å |

| C6-Cl Bond Length | ~1.74 Å |

| C-O Bond Length (methanol) | ~1.43 Å |

| Indazole Ring Planarity | Nearly Planar |

| C(indazole)-C-O-H Dihedral Angle | Variable (subject to conformational analysis) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

Table 5.1.2-1: Illustrative Frontier Molecular Orbital Properties (Note: These are hypothetical values to demonstrate the output of FMO analysis.)

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |

Analysis of the orbital plots would show the HOMO density likely distributed across the indazole ring system, while the LUMO would also be located on the aromatic core, indicating these are the primary sites for orbital-controlled reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are favored sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the methanol group, as these are the most electronegative atoms.

Positive Potential: Located around the hydrogen atoms, particularly the N-H proton of the indazole ring and the O-H proton of the methanol group.

Influence of Chlorine: The electronegative chlorine atoms would draw electron density away from the benzene ring, influencing the potential across the entire molecule.

Prediction of Spectroscopic Properties (e.g., Chemical Shifts) from First Principles

Quantum chemical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C) from first principles. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. nih.gov

These predicted shifts, when compared to experimental data (if available), serve as a powerful tool for structure verification. For this compound, calculations would provide a theoretical spectrum. The predicted ¹H chemical shifts for the protons on the benzene ring would be influenced by the strong electron-withdrawing and anisotropic effects of the adjacent chlorine atoms. Similarly, the shifts for the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol group would be predicted, aiding in spectral assignment. modgraph.co.uk

Molecular Docking Simulations for Target Interaction and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, helping to elucidate how a molecule might interact with a biological target and to estimate the strength of that interaction, or binding affinity.

For this compound, docking simulations would be performed against the three-dimensional crystal structure of a relevant protein target. The indazole scaffold is a common pharmacophore known to interact with various protein classes, particularly protein kinases. nih.govnih.gov

Analysis of Ligand-Protein Binding Modes and Key Intermolecular Interactions

Docking algorithms sample numerous possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on an energy function. The top-ranked poses represent the most probable binding modes.

A detailed analysis of the best docking pose for this compound would reveal key intermolecular interactions responsible for stabilizing the ligand-protein complex. Based on the functional groups present, the following interactions would be anticipated:

Hydrogen Bonding: The indazole ring contains both a hydrogen bond donor (N-H) and acceptor (the pyridine-like nitrogen), while the methanol group has both a donor (O-H) and an acceptor (the oxygen lone pairs). These groups are prime candidates for forming strong, directional hydrogen bonds with amino acid residues (e.g., with backbone amides or carbonyls, or with side chains of serine, threonine, aspartate, or glutamate). mdpi.com

Halogen Bonding: The chlorine atoms at positions 5 and 6 could potentially act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic and π-Interactions: The aromatic indazole ring can engage in hydrophobic interactions with nonpolar residues (e.g., leucine, valine, phenylalanine) and π-π stacking or π-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, histidine). nih.gov

The binding energy, typically reported in kcal/mol, provides a quantitative estimate of the binding affinity. A lower (more negative) binding energy suggests a more stable ligand-protein complex and higher affinity.

Table 5.2.1-1: Potential Intermolecular Interactions for this compound in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Group Involved | Potential Protein Residue Partner |

| Hydrogen Bond (Donor) | Indazole N-H, Methanol O-H | Asp, Glu, Backbone C=O |

| Hydrogen Bond (Acceptor) | Indazole N, Methanol O | Lys, Arg, Ser, Backbone N-H |

| π-π Stacking | Indazole Aromatic Ring | Phe, Tyr, His |

| Halogen Bond | C5-Cl, C6-Cl | Backbone C=O, Ser, Thr |

| Hydrophobic Interaction | Dichloro-benzene portion | Ala, Val, Leu, Ile |

In Silico Screening and Lead Optimization Studies

In the realm of drug discovery, in silico screening serves as a important tool for the identification of potential lead compounds from large chemical libraries. This process typically involves virtual screening techniques, such as molecular docking, to predict the binding affinity and interaction of a ligand with a biological target. For a compound like this compound, this would involve docking it against a relevant protein target to assess its potential as a modulator of that target's activity.

Lead optimization is a subsequent step that aims to enhance the desirable properties of a preliminary hit compound. This iterative process often employs computational methods to suggest chemical modifications that could improve potency, selectivity, and pharmacokinetic properties. For this compound, this would involve computationally exploring the effects of adding or modifying functional groups to the indazole core or the methanol substituent to optimize its interaction with a target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of 2D and 3D-QSAR Models

The development of QSAR models for a series of compounds related to this compound would involve the generation of molecular descriptors that quantify various aspects of their chemical structure.

2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties.

3D-QSAR: This method employs descriptors that depend on the three-dimensional conformation of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models can provide a more detailed understanding of the steric and electrostatic interactions required for biological activity.

Identification of Physico-Chemical Descriptors Correlating with Biological Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that are significantly correlated with the biological activity of a set of compounds. These descriptors can provide valuable insights into the mechanism of action and guide the design of more potent analogs. For indazole derivatives, relevant descriptors might include:

| Descriptor Category | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Electrostatic interactions, reactivity |

| Steric | Molecular volume, surface area | Binding site complementarity |

| Hydrophobic | LogP, molar refractivity | Membrane permeability, hydrophobic interactions |

| Topological | Connectivity indices, shape indices | Overall molecular shape and size |

Molecular Dynamics Simulations for Ligand-Target System Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For a ligand-target complex involving this compound, MD simulations could provide detailed insights into:

Binding Stability: Assessing the stability of the ligand within the binding pocket over time.

Conformational Changes: Observing how the ligand and protein adapt to each other upon binding.

Interaction Dynamics: Analyzing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

These simulations can help to validate docking poses and provide a more dynamic picture of the ligand-receptor interaction.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Favorable Pharmacokinetic Attributes

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models can be used to predict properties such as:

| ADMET Property | Predicted Parameter |

| Absorption | Caco-2 permeability, human intestinal absorption |

| Distribution | Plasma protein binding, blood-brain barrier penetration |

| Metabolism | Cytochrome P450 inhibition/induction |

| Excretion | Renal clearance |

| Toxicity | hERG inhibition, mutagenicity, carcinogenicity |

For this compound, these predictive models would be instrumental in identifying potential liabilities and guiding its chemical modification to achieve a more favorable pharmacokinetic profile, without any implication for clinical use.

Conclusion and Future Research Directions

Comprehensive Summary of Academic Findings on (5,6-Dichloro-1H-indazol-3-yl)methanol

Scholarly literature dedicated exclusively to the synthesis, characterization, and biological evaluation of this compound is not extensively available in the public domain. However, the indazole scaffold itself is a well-established pharmacophore, integral to numerous biologically active molecules. The presence of chlorine atoms at the 5 and 6 positions of the indazole ring is a common feature in various kinase inhibitors and other therapeutic agents, suggesting that this substitution pattern is favorable for interaction with specific biological targets. The methanol (B129727) group at the 3-position provides a crucial handle for further chemical modification and derivatization.

Research on analogous compounds, such as other substituted indazole-3-carbinols and dichloro-indazole derivatives, has demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. These findings provide a strong rationale for the scientific community to pursue a more in-depth investigation of this compound.

Future Avenues for Advanced Chemical Synthesis and Novel Derivatization Strategies

The synthesis of this compound can be envisioned through several established synthetic routes for 3-substituted indazoles. A common approach involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of a (2-amino-4,5-dichlorophenyl)(phenyl)methanone with a suitable nitrosating agent could lead to the formation of the indazole ring. Subsequent reduction of a 3-formyl or 3-carboxy ester derivative would yield the desired methanol functionality.

Future synthetic explorations could focus on developing more efficient, scalable, and environmentally benign methodologies. This could involve the use of novel catalytic systems, such as transition metal-catalyzed C-H activation/functionalization reactions, to construct the indazole core or introduce the substituents with high regioselectivity.

The hydroxyl group of this compound is a prime site for derivatization to generate a library of novel compounds with potentially enhanced biological activities. Strategies for derivatization could include:

Esterification and Etherification: Reaction with a variety of carboxylic acids, acyl chlorides, or alkyl halides to produce esters and ethers with diverse physicochemical properties.

Click Chemistry: Conversion of the alcohol to an azide (B81097) or alkyne followed by copper-catalyzed or strain-promoted cycloaddition reactions to link the indazole core to other molecular fragments.

Mitsunobu Reaction: Stereospecific introduction of various nucleophiles to create a range of functionalized derivatives.

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would open up further avenues for derivatization, such as the formation of imines, hydrazones, or amides.

These derivatization strategies would allow for a systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Prospective Directions for Deeper Preclinical Biological Exploration and Target Validation

Given the prevalence of the dichloro-indazole motif in kinase inhibitors, a primary focus of preclinical biological exploration should be the evaluation of this compound and its derivatives against a broad panel of protein kinases. This could lead to the identification of novel inhibitors for kinases implicated in cancer, inflammatory diseases, or neurodegenerative disorders.

Beyond kinase inhibition, the compound and its analogs should be screened against a diverse array of other biological targets, including but not limited to:

G-protein coupled receptors (GPCRs): Many indazole-containing compounds have shown activity at various GPCRs.

Ion channels: Modulation of ion channel activity is another potential therapeutic application.

Enzymes involved in metabolic pathways: The indazole scaffold can mimic endogenous purines, suggesting potential interactions with enzymes in nucleotide metabolism.

Epigenetic targets: There is growing interest in the development of small molecule modulators of epigenetic enzymes, and the indazole core could serve as a valuable scaffold.

Once a promising biological activity is identified, target validation studies will be crucial. This can be achieved through a combination of techniques such as:

Biochemical assays: To confirm direct interaction with the purified target protein and determine binding affinity and inhibitory constants.

Cell-based assays: To assess the effect of the compound on target activity within a cellular context.

Target engagement assays: To demonstrate that the compound binds to its intended target in living cells.

Genetic approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown the target and confirm that the observed cellular phenotype is target-dependent.

Identification of Unaddressed Research Questions and Opportunities for Methodological Advancements

The current body of knowledge surrounding this compound is nascent, presenting a multitude of unanswered questions and opportunities for scientific advancement.

Unaddressed Research Questions:

What are the optimal and most efficient synthetic routes to produce this compound in high yield and purity?

What is the full spectrum of biological activities of this compound and its derivatives?

What are the specific molecular targets of this compound that mediate its biological effects?

What are the structure-activity relationships for this class of compounds? How do modifications to the methanol group and the indazole ring affect biological activity and selectivity?

What are the pharmacokinetic and toxicological profiles of these novel compounds?

Opportunities for Methodological Advancements:

High-Throughput Synthesis and Screening: The development of automated or semi-automated synthetic platforms could accelerate the generation of a diverse library of derivatives for high-throughput screening against various biological targets.

Computational Modeling and Drug Design: The use of in silico methods, such as molecular docking and virtual screening, could guide the rational design of more potent and selective derivatives.

Advanced Analytical Techniques: The application of sophisticated analytical methods, such as 2D-NMR and X-ray crystallography, will be essential for the unambiguous characterization of novel compounds and their interactions with biological targets.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold could be instrumental in identifying and validating novel biological targets.

Q & A

Q. What are the common synthetic routes for (5,6-Dichloro-1H-indazol-3-yl)methanol?

Methodological Answer: The synthesis typically involves:

- Aldehyde intermediate preparation : Starting from 5,6-dichloro-1H-indazole-3-carbaldehyde, derived via formylation or chloromethylation reactions.

- Reduction : The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in ethanol or methanol under reflux .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Key Considerations : Ensure anhydrous conditions during reduction to prevent side reactions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the methanol group (-CH₂OH, δ ~4.5–5.0 ppm in ¹H NMR; δ ~60–65 ppm in ¹³C NMR) and aromatic protons (δ ~7.0–8.5 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- HR-MS : Validate molecular ion peaks ([M+H]⁺ calculated for C₈H₆Cl₂N₂O: 232.99) and isotopic patterns consistent with chlorine atoms .

- IR Spectroscopy : O-H stretching (~3200–3500 cm⁻¹) and C-O vibrations (~1050–1150 cm⁻¹) confirm the methanol moiety .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315: skin irritation) .

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection : Use ethanol or methanol for NaBH₄ reduction; polar aprotic solvents (DMF) enhance aldehyde reactivity .

- Catalyst Screening : Test Lewis acids (e.g., Fe₃O₄ nanoparticles) to accelerate reduction kinetics .

- Temperature Control : Maintain reflux (70–80°C) for 3–5 hours to ensure complete conversion .

- Post-Reaction Workup : Acidify the mixture (pH ~5–6) to precipitate impurities before recrystallization .

Q. How should researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR with 2D techniques (COSY, HSQC) to assign ambiguous proton/carbon signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in DMSO/water mixtures .

- Contradiction Analysis : Iteratively test alternative synthetic pathways to isolate side products causing spectral noise .

Q. What methodologies are employed to study the environmental persistence of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.